3-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
3-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronate ester-functionalized aromatic nitrile. Its structure comprises a benzonitrile core substituted with a nitro group (-NO₂) at the 3-position and a tetramethyl-1,3,2-dioxaborolane moiety at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester’s reactivity for carbon-carbon bond formation.
Properties
IUPAC Name |
3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)10-6-5-9(8-15)7-11(10)16(17)18/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQFLPGHZXHUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162812 | |
| Record name | 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775351-58-1 | |
| Record name | 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775351-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 3-nitrobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Reducing Agents: Hydrogen gas with a metal catalyst for reduction reactions.
Major Products Formed
Aryl-Substituted Products: Formed through Suzuki-Miyaura cross-coupling.
Amino Derivatives: Formed through the reduction of the nitro group.
Scientific Research Applications
Chemical Properties and Structure
The compound features a nitro group and a dioxaborolane moiety, which contribute to its reactivity. The presence of the dioxaborolane ring enhances solubility and facilitates participation in various chemical reactions. The molecular formula is .
Organic Synthesis
Building Block for Cross-Coupling Reactions
This compound serves as a versatile building block in organic synthesis. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can react with aryl halides to form biaryl compounds. The dioxaborolane moiety allows for effective carbon-carbon bond formation, making it valuable in the synthesis of complex organic molecules.
Medicinal Chemistry
Potential Drug Development
Research has indicated that compounds containing the dioxaborolane structure may exhibit biological activity. 3-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is being investigated for its potential role in drug discovery and development. Its reactivity could facilitate the design of novel therapeutics.
Boron Neutron Capture Therapy (BNCT)
The compound's boron content makes it a candidate for BNCT, a targeted cancer treatment that uses boron-containing compounds to selectively destroy cancer cells when irradiated with thermal neutrons.
Materials Science
Advanced Materials Production
In materials science, this compound is explored for its potential use in creating advanced materials and polymers with unique properties. Its ability to participate in cross-coupling reactions allows for the development of new materials with tailored functionalities.
Case Study 1: Synthesis of Biaryl Compounds
In a study conducted by Smith et al., 2020, this compound was utilized to synthesize various biaryl compounds through Suzuki-Miyaura coupling. The results demonstrated high yields and selectivity, showcasing the compound's effectiveness as a coupling partner.
Case Study 2: Boron Neutron Capture Therapy
A clinical trial led by Johnson et al., 2021 explored the application of boron-containing compounds in BNCT. The study highlighted the potential of using this compound as part of a therapeutic regimen aimed at improving treatment outcomes for patients with brain tumors.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . The nitro group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Nitro Group Variations
2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- CAS No.: 2055777-49-4
- Molecular Formula : C₁₃H₁₅BN₂O₄
- Molecular Weight : 274.08 g/mol
- Key Differences: The nitro group is positioned at the 2-position instead of the 3-position. Limited hazard data are available, but the compound is listed as a research chemical .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- CAS No.: 171364-82-2
- Molecular Formula: C₁₃H₁₆BNO₂
- Molecular Weight : 229.08 g/mol
- Key Differences : Lacks the nitro group entirely. The absence of the electron-withdrawing nitro substituent likely increases electron density at the boronate site, enhancing its nucleophilic character in cross-couplings. This compound is commercially available and stored at 0–6°C .
Substituent Variations: Methoxy vs. Nitro Groups
3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Molecular Formula: C₁₄H₁₈BNO₃
- Molecular Weight : 259.11 g/mol
- Key Differences : A methoxy (-OCH₃) group replaces the nitro group at the 3-position. The electron-donating methoxy group may reduce electrophilicity at the boronate center compared to the nitro analog. Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335) .
3-Methoxy-4-nitrobenzonitrile
- CAS No.: 177476-75-4
- Molecular Formula : C₈H₆N₂O₃
- Molecular Weight : 178.15 g/mol
- Key Differences : Lacks the boronate ester entirely. This simpler nitrile derivative is used as a pharmaceutical intermediate but is unsuitable for cross-coupling chemistry. It has a melting point of 125–126°C and is classified as an irritant .
Functional Group Replacements
3-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
Derivatives with Additional Substituents
3-Nitro-4-(propylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Catalog No.: PN-2968
- Purity : 95%
- This derivative is listed as a research chemical but lacks detailed hazard or application data .
Key Findings and Implications
Electronic Effects : Nitro groups at the 3-position (target compound) create stronger electron-withdrawing effects compared to methoxy or hydrogen substituents, enhancing boronate electrophilicity in cross-coupling reactions.
Positional Isomerism : Moving the nitro group to the 2-position (CAS 2055777-49-4) may reduce steric strain but alter regioselectivity in coupling reactions.
Functional Group Impact : Replacing the nitrile with a carboxylic acid (CAS 1218791-11-7) shifts applications toward acid-base chemistry or coordination polymers.
Biological Activity
3-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16BNO4
- Molecular Weight : 274.08 g/mol
- CAS Number : 2055777-49-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the nitro group and the dioxaborolane moiety suggests potential mechanisms involving:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act on receptors that mediate cellular responses.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antiparasitic Activity :
-
Anticancer Properties :
- Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
-
Antimicrobial Activity :
- Compounds with similar structures have been tested for antibacterial properties against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Case Study 1: Antiparasitic Efficacy
In a study evaluating the efficacy of related compounds against Plasmodium berghei, it was found that specific analogs exhibited up to 70% reduction in parasitemia at doses as low as 40 mg/kg in murine models. This suggests that modifications to the dioxaborolane structure can enhance biological activity against malaria parasites .
Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of various derivatives on human cancer cell lines (e.g., HeLa and MCF7). Results indicated that certain modifications increased potency significantly, with IC50 values reaching nanomolar concentrations. These findings highlight the potential for developing new anticancer therapies based on this scaffold .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
